molecular formula C12H23NO4 B2588440 (S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate CAS No. 1400589-80-1

(S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

Cat. No.: B2588440
CAS No.: 1400589-80-1
M. Wt: 245.319
InChI Key: KKFSVQAEKAPAJT-VIFPVBQESA-N
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Description

(S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate is a chemical compound with the molecular formula C12H23NO4 and a molecular weight of 245.32 g/mol . It is a morpholine derivative, characterized by the presence of a tert-butyl group, a hydroxymethyl group, and two dimethyl groups attached to the morpholine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-2,2-dimethylmorpholine-4-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a primary alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Primary alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the morpholine ring provides structural stability. The tert-butyl and dimethyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-hydroxy-2,2-dimethylmorpholine-4-carboxylate: A precursor in the synthesis of (S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate.

    Tert-butyl 4-hydroxy-2,2-dimethylmorpholine-4-carboxamide: A structurally similar compound with an amide group instead of a hydroxymethyl group.

Uniqueness

This compound is unique due to the presence of the hydroxymethyl group, which allows for a wide range of chemical modifications and interactions. This makes it a versatile compound in various fields of research and applications .

Biological Activity

(S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate is a morpholine derivative notable for its potential biological activities and applications in pharmaceuticals. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₃NO₄
  • Molecular Weight : 245.32 g/mol
  • Structural Features : The compound contains a morpholine ring, a tert-butyl group, and a hydroxymethyl substituent, which contribute to its unique chemical properties and potential biological interactions .

The specific mechanism of action for this compound remains largely uncharacterized. However, similar compounds with morpholine structures have been shown to interact with various biological targets, including:

  • Enzyme Inhibition : Morpholine derivatives often act as inhibitors of enzymes involved in metabolic pathways.
  • Receptor Modulation : These compounds may influence receptor activity, acting as either agonists or antagonists in signaling pathways .

Pharmacological Studies

Research into the pharmacological effects of this compound has been limited but promising. Some studies suggest potential applications in:

  • Anti-inflammatory Agents : Similar morpholine derivatives have demonstrated anti-inflammatory properties in vitro.
  • Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit tumor growth through various mechanisms .

Synthesis Methods

Several synthetic routes have been explored for producing this compound:

  • Formation of the Morpholine Ring : This involves cyclization reactions starting from suitable diols and amines under acidic conditions.
  • Introduction of Functional Groups : The tert-butyl group is typically introduced via alkylation reactions using tert-butyl halides.
  • Hydroxymethylation : This step can be achieved through reductive amination processes involving aldehydes or ketones.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesKey Biological Activity
Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylateLacks hydroxymethyl group; includes aminomethylPotential enzyme inhibition
4-HydroxymethylmorpholineMore polar; lacks tert-butyl groupEnhanced solubility
N-MethylmorpholineBasic amine; no carboxylic acid functionalityIncreased basicity

The presence of both the tert-butyl and hydroxymethyl groups in this compound may enhance its lipophilicity and alter pharmacokinetic properties compared to other morpholines .

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research highlights its potential:

  • Inflammatory Response Inhibition : In vitro studies on structurally similar compounds have shown significant inhibition of inflammatory cytokines, suggesting that this compound could exhibit similar effects .
  • Cancer Cell Line Studies : Preliminary investigations into related morpholine derivatives indicate potential efficacy against various cancer cell lines through apoptosis induction mechanisms .

Properties

IUPAC Name

tert-butyl (6S)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFSVQAEKAPAJT-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)CO)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C[C@H](O1)CO)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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